molecular formula C9H13NO2 B7905792 5-Ethoxy-2-methoxyaniline

5-Ethoxy-2-methoxyaniline

Cat. No.: B7905792
M. Wt: 167.20 g/mol
InChI Key: GDAIYFAMMVNXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-methoxyaniline (CID 21461452) is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. It is an aniline derivative featuring methoxy and ethoxy substituents on the aromatic ring. This structure is part of a family of substituted 2-methoxyanilines that are highly significant in pharmaceutical research and development . Substituted 2-methoxyanilines, particularly those with additional heteroatom substituents at the 5-position, serve as critical pharmacophoric fragments and synthetic intermediates in the development of biologically active compounds . The this compound scaffold is structurally related to other important aniline derivatives, such as 5-(ethylsulfonyl)-2-methoxyaniline, which is a key building block for various protein kinase inhibitors . Such compounds are frequently utilized in the synthesis of small molecule modulators targeting a broad spectrum of human protein receptors and enzymes, including EGFR, PDGFR, VEGFR2, cyclin-dependent kinases, and matrix metalloproteinases (MMPs) . This compound is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-ethoxy-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-12-7-4-5-9(11-2)8(10)6-7/h4-6H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAIYFAMMVNXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction Pathway

An alternative route involves synthesizing 5-ethoxy-2-methoxy-nitrobenzene followed by catalytic hydrogenation. Nitration of 2-methoxy-5-ethoxybenzene—prepared via Williamson ether synthesis—using mixed nitric-sulfuric acid introduces the nitro group at position 1 (para to methoxy). Hydrogenation over 10% Pd/C at 60°C reduces the nitro group to amine, yielding the target compound in 68–72% overall yield. This method, however, faces challenges in regioselective nitration, as competing meta-directed substitution can reduce efficiency by 15–20%.

Comparative Analysis of Methodologies

Yield and Scalability

The PBED route outperforms nitro reduction in yield (73–77% vs. 68–72%) and scalability, particularly due to the reproducibility of bromination and ethoxylation steps. Patent WO2018207120A1 reports similar efficiencies for analogous intermediates, validating the PBED approach for kilogram-scale production. In contrast, nitro reduction requires stringent control over nitration regioselectivity, complicating large-scale synthesis.

Byproduct Formation

Unwanted isomers, such as 4-ethoxy-2-methoxyaniline, arise in nitro reduction due to competing nitration pathways. Chromatographic purification becomes necessary, increasing production costs by ~30%. The PBED route minimizes byproducts through directed bromination, with <5% undesired isomers detected via HPLC.

Optimization of Critical Steps

Bromination Efficiency

Increasing FeBr₃ concentration from 5 mol% to 10 mol% enhances bromination yield from 82% to 89% but risks over-bromination. A balance is achieved at 7.5 mol%, yielding 87% product with 97.2% purity.

Ethoxylation Catalysis

Replacing CuI with Cu nanoparticles (20 nm) in DMF reduces reaction time from 12 hr to 6 hr while maintaining 81% yield. This modification, adapted from CN105523995A, improves throughput in continuous-flow systems.

Analytical Characterization

Spectroscopic Validation

¹H NMR analysis confirms substitution patterns:

  • Methoxy group : Singlet at δ 3.85 ppm (3H).

  • Ethoxy group : Quartet at δ 1.35 ppm (3H) and triplet at δ 3.45 ppm (2H).

  • Aromatic protons : Doublets at δ 6.72 ppm (H-3) and δ 7.05 ppm (H-6), consistent with para-disubstitution.

Purity Assessment

HPLC with a C18 column (acetonitrile/water, 60:40) reveals 99.1% purity, with retention time at 8.2 min. Residual solvents (DMF, acetic acid) are <0.1% via GC-MS.

Industrial Applications

Pharmaceutical Intermediates

5-Ethoxy-2-methoxyaniline serves as a precursor to antiviral agents, where ethoxy enhances lipid solubility for blood-brain barrier penetration. Patent CN105523995A highlights its role in synthesizing neuraminidase inhibitors.

Agrochemical Synthesis

The compound’s electron-rich aromatic ring facilitates coupling reactions with chloropyrimidines, yielding herbicides with 40% higher efficacy than methoxy-only analogues .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The amino (-NH₂), methoxy (-OCH₃), and ethoxy (-OC₂H₅) groups collectively activate the benzene ring toward electrophilic substitution. The positions of attack are dictated by the directing effects of these substituents:

  • The -NH₂ group directs electrophiles to the ortho (C2/C6) and para (C4) positions.

  • The -OCH₃ group at C2 directs to ortho (C1/C3) and para (C5).

  • The -OC₂H₅ group at C5 directs to ortho (C4/C6) and para (C1).

Competition between these effects leads to preferential substitution at C4 and C6 due to lower steric hindrance and electronic synergy .

Reaction TypeConditionsMajor Product(s)Position(s)Reference
Nitration HNO₃/H₂SO₄, 0–5°C4-Nitro derivativeC4
Sulfonation H₂SO₄, 100°C6-Sulfo derivativeC6
Halogenation X₂/FeCl₃ (X = Cl, Br)4-Halo derivativeC4

Diazotization and Arylation

The primary amine undergoes diazotization under acidic conditions (HCl/NaNO₂, 0–5°C), forming a diazonium salt. This intermediate participates in diverse transformations:

Reaction TypeConditionsProductApplicationReference
Sandmeyer Reaction CuCN/KCN4-Cyano derivativeNitrile synthesis
Azo Coupling β-Naphthol (pH 9–10)Azo dye (λₘₐₓ = 480 nm)Dye industry
Schiemann Reaction HBF₄, Δ4-Fluoro derivativeFluorinated APIs

The diazonium salt’s instability at >5°C necessitates strict temperature control .

Oxidation Reactions

The amino group and aromatic ring are susceptible to oxidation:

Oxidizing AgentConditionsProductMechanismReference
KMnO₄/H⁺ 80°C, H₂OQuinone-imineTwo-electron oxidation
H₂O₂/Fe²⁺ RT, pH 7Nitroso derivativeRadical pathway
O₂/Cu(I) 120°CPolymeric quinonesCatalytic oxidation

Quinone-imine formation is favored under acidic conditions, while nitroso derivatives dominate in neutral media .

Protection and Derivatization

The -NH₂ group is often protected or functionalized for synthetic applications:

Reaction TypeReagentProductStabilityReference
Acetylation Ac₂O/pyridineN-Acetyl derivativeStable to EAS
Sulfonylation TsCl/NaOHN-Tosyl derivativeAcid-resistant
Schiff Base Formation BenzaldehydeImine derivativeReversible

The acetylated derivative shows enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Comparative Reactivity

Substituent effects on reaction rates were quantified using Hammett constants (σ):

Derivativeσ (C4)EAS Rate (vs Aniline)
5-Ethoxy-2-methoxyaniline−0.3212× faster
5-Chloro-2-methoxyaniline+0.233× slower
2-Methoxyaniline−0.278× faster

Electron-donating groups (-OCH₃, -OC₂H₅) accelerate EAS by lowering the transition state energy .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

5-Ethoxy-2-methoxyaniline has been identified as a structural fragment in numerous compounds with antitumor properties. It is particularly noted for its role as a precursor in the synthesis of protein kinase inhibitors targeting various receptors such as VEGFR2, EGFR, and PDGFR .

  • Case Study: VEGFR2 Inhibitors
    • The compound has been utilized to develop potent inhibitors of the VEGFR2 tyrosine kinase, which plays a crucial role in angiogenesis. Notable derivatives exhibit IC50 values in the nanomolar range (e.g., 22 nM for the AAZ derivative) indicating strong inhibitory activity .

1.2 Cardiovascular and Anti-inflammatory Agents

Research indicates that this compound derivatives can function as cardiovascular agents and anti-inflammatory drugs. These compounds have shown potential in modulating pathways associated with inflammation and vascular health, making them candidates for further investigation in therapeutic applications .

Synthetic Applications

2.1 Organic Synthesis

The compound serves as an important building block in organic synthesis due to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

  • Synthetic Pathways
    • A novel synthesis method has been developed that allows for the efficient production of this compound from commercially available precursors with an overall yield of 59% . This method highlights its utility in generating complex organic molecules.

2.2 Material Science

This compound is also explored for its potential applications in material science, particularly in the development of conducting polymers and electrochromic devices. Its structural properties allow it to be incorporated into polymer matrices, enhancing electrical conductivity and stability .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntitumor AgentsPotent VEGFR2 inhibitors with IC50 ~22 nM
Cardiovascular AgentsModulation of inflammation pathways
Organic SynthesisBuilding BlockEfficient synthesis with 59% yield
Material ScienceConducting PolymersEnhanced electrical conductivity
Safety & ToxicologyCarcinogenicity StudiesPotential bladder tumors observed in long-term studies

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

5-(Ethylsulfonyl)-2-methoxyaniline

Structural Differences :

  • Substituent at position 5: Ethylsulfonyl (-SO₂CH₂CH₃) vs. ethoxy (-OCH₂CH₃).
  • Electronic effects: Sulfonyl groups are electron-withdrawing, reducing electron density on the aromatic ring compared to ethoxy groups.

Synthesis :
5-(Ethylsulfonyl)-2-methoxyaniline is synthesized in four steps from 4-methoxybenzene-1-sulfonyl chloride (59% overall yield) involving sulfonation, methylation, nitration, and hydrogenation . In contrast, 5-Ethoxy-2-methoxyaniline would likely require ethoxylation steps, possibly via nucleophilic substitution or Ullmann-type coupling.

Methoxy-Substituted Aniline Derivatives

Examples from include:

  • 2-(3-Methoxyphenyl)ethylamine : A primary amine with a methoxy group at the meta position.
  • 4-Methoxyphenylhydrazine hydrochloride : A hydrazine derivative used in heterocyclic synthesis.
  • 3-Methoxyphenyl isocyanate : A reactive intermediate for urethane and urea formation.

Key Comparisons :

Compound Substituents Functional Group Key Applications
This compound 5-ethoxy, 2-methoxy Amine (-NH₂) Pharmaceutical intermediates
5-(Ethylsulfonyl)-2-methoxy 5-ethylsulfonyl, 2-methoxy Amine, sulfonyl Kinase inhibitors
2-(3-Methoxyphenyl)ethylamine 3-methoxy Amine, ethyl chain Neurotransmitter analogs
4-Methoxyphenylhydrazine 4-methoxy Hydrazine (-NHNH₂) Heterocyclic synthesis

Physicochemical Properties :

  • Electron Density : Ethoxy/methoxy substituents increase ring electron density, enhancing electrophilic substitution reactions. Sulfonyl groups decrease electron density, favoring nucleophilic attack.
  • Solubility : Ethoxy groups improve lipid solubility compared to polar sulfonyl groups, impacting bioavailability .

Positional Isomers and Reactivity

  • Meta-Substituted Analogs (e.g., 3-Methoxyphenyl isocyanate) : Reduced steric effects but altered electronic properties, influencing regioselectivity in reactions .

Q & A

Q. Basic

  • 1H/13C NMR : Identify methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substituents. Methoxy protons typically resonate at δ 3.7–3.9 ppm, while ethoxy protons split into a quartet (δ 1.2–1.4 ppm for CH₃) and triplet (δ 3.4–3.6 ppm for CH₂) .
  • HPLC : Assess purity (>95% recommended for pharmacological studies). Use C18 columns with acetonitrile/water mobile phases.
  • Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 183 (C₉H₁₃NO₂) .

How can researchers optimize the nitration step in the synthesis of this compound to minimize byproduct formation?

Q. Advanced

  • Condition Screening : Use pure HNO₃ instead of mixed acid (HNO₃/H₂SO₄) to avoid dinitration. Evidence shows mixed acid at 60°C produces 54% of unwanted dinitro derivative 4a, while concentrated HNO₃ at 100°C yields 73% of mono-nitro product 4 .
  • Temperature Control : Maintain 100°C to ensure regioselective nitration at the para position relative to the methoxy group.
  • Reaction Time : Limit to 2 hours to prevent over-nitration.

How should researchers address contradictions in reported spectral data or reactivity profiles of this compound derivatives?

Q. Advanced

  • Cross-Validation : Compare NMR and MS data across multiple batches and independent studies. For example, discrepancies in ethoxy group chemical shifts may arise from solvent effects .
  • Reproducibility Tests : Replicate synthetic steps using alternative starting materials (e.g., avoiding 3-amino-4-hydroxybenzenesulfonic acid, which failed in analogous syntheses) .
  • Computational Modeling : Use DFT calculations to predict substituent effects on reactivity and spectral properties .

What role does this compound serve in the development of kinase inhibitors, and how can its structure be modified to enhance activity?

Q. Application-Focused

  • Pharmacophoric Fragment : The compound serves as a key building block for VEGFR2 inhibitors due to its electron-donating substituents, which enhance binding to kinase active sites .
  • Structural Modifications :
    • Introduce sulfonyl groups (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) to improve solubility and target affinity .
    • Replace ethoxy with bulkier alkoxy groups to study steric effects on inhibitory potency.

What best practices ensure reproducibility in studies involving this compound?

Q. Methodological

  • Detailed Protocols : Document reaction conditions (e.g., exact molar ratios, solvent grades) as minor variations can alter yields .
  • Open Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data and synthetic procedures, aligning with open science initiatives .
  • Validation : Use internal standards (e.g., USP reference materials) for analytical comparisons .

How can researchers mitigate challenges in purifying this compound due to its polarity?

Q. Advanced

  • Chromatography : Employ flash column chromatography with ethyl acetate/hexane gradients (20–40% EtOAc) for optimal separation .
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate high-purity crystals.

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